
Furazidine
描述
Furagin is an imidazolidine-2,4-dione that is hydantoin substituted at position 1 by a [3-(5-nitro-2-furyl)prop-2-en-1-ylidene]amino group (the configuration of the C=C and C=N bonds in the grouping that links the two heterocycles is not specified). A nitrofuran antibiotic with properties similar to nitrofurantoin, furagin is used in the treatment of urinary tract infections. It has a role as an antibacterial drug and an antiinfective agent. It is an imidazolidine-2,4-dione, a nitrofuran antibiotic, an organonitrogen heterocyclic antibiotic and an organooxygen heterocyclic antibiotic. It derives from a semicarbazide.
常见问题
Basic Research Question
Q. What are the critical physicochemical properties of Furazidine that influence its formulation design?
this compound (C₁₀H₈N₄O₅, MW 264.19 g/mol) is a nitrofuran derivative with low water solubility (very slightly soluble in water/ethanol, insoluble in chloroform/benzene) and stability challenges. Key properties include:
- Melting point : 267–270°C (requires heat-stable excipients for solid formulations).
- Storage : Requires dry, sealed storage at -20°C to prevent degradation.
- Acid dissociation constant (pKa) : ~7.79, suggesting pH-dependent solubility in biological systems .
Methodological guidance : Pre-formulation studies should prioritize compatibility testing with excipients (e.g., PEGs, cocoa butter) to optimize stability and dissolution .
Basic Research Question
Q. What validated analytical methods quantify this compound in suppository formulations?
A spectrophotometric method is widely used:
- Wavelength : Measure absorbance of this compound at λ = 367 nm.
- Standardization : Compare sample (A₁) against a standard solution (A₀) with known concentration.
- Calculation : Use the formula , where = this compound content (g), = standard mass, and = active substance percentage .
Validation : Ensure linearity (R² > 0.99), precision (RSD < 2%), and recovery (98–102%) per ICH guidelines.
Advanced Research Question
Q. How do excipient matrices affect this compound’s release kinetics in suppositories?
Experimental data from five formulations reveal:
Matrix | Melting Time (min) | Drug Release (60 min) | Drug Content (%) |
---|---|---|---|
Cocoa butter | 31.2 | >50% | 98.9 |
PEG 400:4000 (1:9) | 34.7 | >50% | 98.55 |
PEG 400:1500 (0.5:9.5) | 37.6 | <50% | 94.5 |
Key findings : |
- Fat-soluble matrices (e.g., cocoa butter) enable faster release due to lower melting points.
- PEG blends with higher MW (e.g., PEG 4000) improve drug content uniformity but delay release.
Methodological recommendation : Optimize PEG ratios (e.g., 400:1500:4000 at 1:3:6) to balance melting time and release profiles .
Advanced Research Question
Q. How can researchers resolve contradictions in this compound’s efficacy across preclinical models?
Discrepancies arise from:
- Dose-dependent effects : In poultry studies, 200 mg/L this compound altered leukocyte ratios (e.g., increased lymphocytes, reduced pseudoeosinophils), but lower doses showed no significant impact .
- Species-specific metabolism : Rodent models may overestimate urinary retention due to faster renal clearance vs. humans.
Resolution strategy :
Conduct dose-ranging studies with pharmacokinetic (PK) profiling.
Use cross-species comparative PK/PD modeling to extrapolate efficacy thresholds.
Validate findings in human-derived cell lines (e.g., urothelial cells) .
Advanced Research Question
Q. What experimental designs address this compound’s reproductive toxicity data gaps?
Current limitations:
- Prohibition in pregnancy : No safety data exist for fetal development, as this compound crosses the placenta and may suppress bone marrow activity .
Recommended approaches : - In vitro teratogenicity assays : Use embryonic stem cell tests (EST) or zebrafish embryos to assess developmental toxicity.
- Ethical frameworks : Exclude pregnant populations from clinical trials until preclinical safety is established.
- Post-marketing surveillance : Retrospective cohort studies to monitor inadvertent exposures .
Advanced Research Question
Q. How to optimize this compound’s antibacterial activity in multidrug-resistant (MDR) urinary tract infections (UTIs)?
Mechanistic insight : this compound inhibits bacterial acetyl-CoA carboxylase, disrupting lipid synthesis. However, MDR strains (e.g., ESBL-producing E. coli) exhibit reduced susceptibility. Experimental strategies :
Synergy testing : Combine this compound with β-lactamase inhibitors (e.g., clavulanic acid) using checkerboard assays (FIC index ≤ 0.5 indicates synergy).
Biofilm disruption : Use pegylated formulations to enhance penetration into bacterial biofilms .
属性
IUPAC Name |
1-[3-(5-nitrofuran-2-yl)prop-2-enylideneamino]imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O5/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18/h1-5H,6H2,(H,12,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECBQELQORZLLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1672-88-4 | |
Record name | Furagin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1672-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。